Cas no 1251703-74-8 (N-(2,4-dimethylphenyl)-2-{4-3-(4-fluorophenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide)

N-(2,4-dimethylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a synthetic organic compound featuring a 1,2,4-oxadiazole core linked to a piperidine moiety and an acetamide group. Its structural complexity, including the fluorophenyl and dimethylphenyl substituents, suggests potential utility in medicinal chemistry, particularly as a bioactive scaffold for targeting specific receptors or enzymes. The presence of the oxadiazole ring enhances metabolic stability, while the fluorophenyl group may improve binding affinity. This compound is of interest for research applications in drug discovery, particularly in the development of kinase inhibitors or neuroactive agents. Its well-defined structure allows for precise modifications to optimize pharmacological properties.
N-(2,4-dimethylphenyl)-2-{4-3-(4-fluorophenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide structure
1251703-74-8 structure
商品名:N-(2,4-dimethylphenyl)-2-{4-3-(4-fluorophenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide
CAS番号:1251703-74-8
MF:C23H25FN4O2
メガワット:408.468608617783
CID:6207873
PubChem ID:49664490

N-(2,4-dimethylphenyl)-2-{4-3-(4-fluorophenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide 化学的及び物理的性質

名前と識別子

    • N-(2,4-dimethylphenyl)-2-{4-3-(4-fluorophenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide
    • F3406-6848
    • AKOS021900374
    • N-(2,4-dimethylphenyl)-2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide
    • N-(2,4-dimethylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
    • N-(2,4-dimethylphenyl)-2-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide
    • 1251703-74-8
    • インチ: 1S/C23H25FN4O2/c1-15-3-8-20(16(2)13-15)25-21(29)14-28-11-9-18(10-12-28)23-26-22(27-30-23)17-4-6-19(24)7-5-17/h3-8,13,18H,9-12,14H2,1-2H3,(H,25,29)
    • InChIKey: UOLLQNNNVXWLII-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=CC=1)C1=NOC(C2CCN(CC(NC3C=CC(C)=CC=3C)=O)CC2)=N1

計算された属性

  • せいみつぶんしりょう: 408.196
  • どういたいしつりょう: 408.196
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 30
  • 回転可能化学結合数: 5
  • 複雑さ: 563
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 71.3A^2
  • 疎水性パラメータ計算基準値(XlogP): 4.1

N-(2,4-dimethylphenyl)-2-{4-3-(4-fluorophenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3406-6848-5μmol
N-(2,4-dimethylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
1251703-74-8
5μmol
$63.0 2023-09-10
Life Chemicals
F3406-6848-3mg
N-(2,4-dimethylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
1251703-74-8
3mg
$63.0 2023-09-10
Life Chemicals
F3406-6848-10μmol
N-(2,4-dimethylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
1251703-74-8
10μmol
$69.0 2023-09-10
Life Chemicals
F3406-6848-1mg
N-(2,4-dimethylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
1251703-74-8
1mg
$54.0 2023-09-10
Life Chemicals
F3406-6848-2mg
N-(2,4-dimethylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
1251703-74-8
2mg
$59.0 2023-09-10
Life Chemicals
F3406-6848-4mg
N-(2,4-dimethylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
1251703-74-8
4mg
$66.0 2023-09-10
Life Chemicals
F3406-6848-15mg
N-(2,4-dimethylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
1251703-74-8
15mg
$89.0 2023-09-10
Life Chemicals
F3406-6848-20μmol
N-(2,4-dimethylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
1251703-74-8
20μmol
$79.0 2023-09-10
Life Chemicals
F3406-6848-5mg
N-(2,4-dimethylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
1251703-74-8
5mg
$69.0 2023-09-10
Life Chemicals
F3406-6848-20mg
N-(2,4-dimethylphenyl)-2-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
1251703-74-8
20mg
$99.0 2023-09-10

N-(2,4-dimethylphenyl)-2-{4-3-(4-fluorophenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide 関連文献

N-(2,4-dimethylphenyl)-2-{4-3-(4-fluorophenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamideに関する追加情報

Introduction to N-(2,4-dimethylphenyl)-2-{4-3-(4-fluorophenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide and Its Significance in Modern Chemical Biology

N-(2,4-dimethylphenyl)-2-{4-3-(4-fluorophenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide (CAS No. 1251703-74-8) is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its intricate molecular structure, represents a convergence of multiple pharmacophoric elements that make it a promising candidate for further investigation in drug discovery and therapeutic development.

The molecular framework of N-(2,4-dimethylphenyl)-2-{4-3-(4-fluorophenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide incorporates several key structural motifs that are known to enhance biological activity. The presence of a 2,4-dimethylphenyl group contributes to the compound's lipophilicity and potential for membrane interaction, while the piperidin-1-yl moiety is frequently employed in medicinal chemistry due to its ability to modulate receptor binding. The 4-fluorophenyl substituent introduces a fluorine atom, which is often used to improve metabolic stability and binding affinity. Additionally, the 1,2,4-oxadiazol-5-yl group serves as a heterocyclic scaffold that has been extensively studied for its bioactivity in various therapeutic areas.

In recent years, there has been a surge in research focused on the development of novel compounds with enhanced pharmacological properties. The structure of N-(2,4-dimethylphenyl)-2-{4-3-(4-fluorophenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide aligns well with this trend, as it combines multiple pharmacophores that have demonstrated efficacy in preclinical studies. For instance, the piperidin-1-yl group has been shown to be a crucial element in the design of drugs targeting central nervous system disorders, while the 1,2,4-oxadiazol-5-yl moiety has been implicated in the development of compounds with anti-inflammatory and antiviral properties.

The synthesis and characterization of this compound have been subjects of considerable interest among synthetic chemists. The multi-step synthesis involves the strategic formation of bonds between the various functional groups present in the molecule. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic core. The use of protective groups and careful control of reaction conditions are essential to ensure high yields and purity. Spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been instrumental in confirming the structural integrity of the compound.

The biological activity of N-(2,4-dimethylphenyl)-2-{4-3-(4-fluorophenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide has been preliminarily evaluated in various in vitro assays. These studies have revealed promising interactions with several biological targets relevant to human health. The compound has shown potential as an inhibitor of enzymes involved in pain signaling pathways and has demonstrated anti-inflammatory effects in cellular models. Furthermore, preliminary data suggest that it may exhibit neuroprotective properties by modulating neurotransmitter receptors.

The incorporation of fluorine atoms into pharmaceutical compounds is a well-established strategy to enhance their pharmacokinetic properties. In the case of N-(2,4-dimethylphenyl)-2-{4-3-(4-fluorophenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide, the presence of a
fluoro-substituted aromatic ring is expected to contribute to improved metabolic stability and binding affinity at target sites. This feature is particularly important for drugs that require prolonged half-lives or enhanced receptor interaction. The design of such compounds often involves computational modeling and high-throughput screening to identify optimal positions for fluorine substitution.

The role of heterocyclic compounds in medicinal chemistry cannot be overstated. The
1,2,4-Oxadiazole scaffold is one such heterocycle that has been extensively explored for its diverse biological activities. It is known for its ability to interact with various biological targets due to its electron-deficient nature and rigid structure. In N-(
2,
4-dimethylpheny
l
) -2-{ 44-fi
luoro
pheny
l
) -12,
42-o
xadi
azol
-5-y
l-pip
eridi
n-l-y}aceta
mide,
this moiety serves as a key pharmacophore that contributes to the compound's biological activity. The piperidine ring further enhances this by providing an additional site for interaction with biological targets.

The development of novel therapeutic agents relies heavily on advancements in synthetic chemistry and molecular biology techniques. N-(
24-dimethy
lpheny
l)
-22{44-fi

The future prospects for N-(
24-dimethylpheny(l))-22{44-fluoro(u(u(u(u(u(u(u(pheny(l))-12,u42-o(xadi(zol(l))-5-y(l-pip(leridi(n-l-y)}acetamid(e) are promising. Further research is needed to fully elucidate its mechanism(s) of action and optimize its pharmacological properties. Collaborative efforts between synthetic chemists, biologists, pharmacologists, and computer scientists will be crucial in translating this compound from bench research into viable therapeutic options.

おすすめ記事

推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.